molecular formula C10H10N2O2S B8630623 1-Naphthalenesulfonohydrazide

1-Naphthalenesulfonohydrazide

Cat. No.: B8630623
M. Wt: 222.27 g/mol
InChI Key: UJPZVIJFFRTFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Naphthalenesulfonohydrazide (CAS: Not explicitly provided in evidence; structural analogs discussed below) is a naphthalene-derived compound featuring a sulfonohydrazide functional group (–SO₂–NH–NH₂). This class of compounds is characterized by the sulfonyl group attached to the naphthalene ring, which confers unique chemical reactivity and biological activity. Sulfonohydrazides are typically synthesized via condensation reactions between sulfonyl chlorides and hydrazines, with applications ranging from pharmaceuticals to agrochemical intermediates.

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

naphthalene-1-sulfonohydrazide

InChI

InChI=1S/C10H10N2O2S/c11-12-15(13,14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,12H,11H2

InChI Key

UJPZVIJFFRTFJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NN

Origin of Product

United States

Comparison with Similar Compounds

1-Naphthhydrazide (1-Naphthalenecarbohydrazide)

Structure: Features a carboxylic hydrazide group (–CONH–NH₂) instead of a sulfonohydrazide. Key Properties:

  • CAS : 43038-45-5; molecular weight: 186.2 g/mol .
  • Solubility: Likely polar due to the hydrazide group, soluble in ethanol and acetic acid (similar to derivatives in ). Synthesis: Produced by reacting 1-naphthaldehyde with phenylhydrazine in ethanol and acetic acid . Applications: Used as an intermediate in the synthesis of hydrazone derivatives, some of which exhibit antioxidant activity . Differentiation: The absence of a sulfonyl group reduces its acidity and alters its reactivity in sulfonylation reactions compared to 1-naphthalenesulfonohydrazide.

5-(Dimethylamino)-1-naphthalenesulfonohydrazide

Structure: A derivative of this compound with a dimethylamino (–N(CH₃)₂) substituent at the 5-position. Key Properties:

  • Molecular weight : ~280 g/mol (estimated from structure).
  • Reactivity: The electron-donating dimethylamino group enhances solubility in polar solvents and may modulate biological activity . Applications: Potential use in fluorescent labeling or as a biochemical probe due to the dimethylamino group’s electron-rich nature.

1-Naphthaleneacetic Acid

Structure: Features a carboxylic acid group (–COOH) instead of sulfonohydrazide. Key Properties:

  • CAS : 86-87-3; molecular weight: 202.2 g/mol .
  • Solubility: Soluble in ethanol and alkaline solutions; used as a plant growth regulator . Differentiation: The carboxylic acid group makes it more acidic (pKa ~4.2) than sulfonohydrazides, which typically have pKa values <1 due to the strong electron-withdrawing sulfonyl group.

Naphthalene-1-sulfonic Acid Derivatives

Structure : Includes sulfonic acid (–SO₃H) or sulfonate salts.
Key Properties :

  • CAS (sulfonic acid) : 85-47-2; forms crystalline solids (melting point: 90°C) .
  • Applications: Used in dye manufacturing, surfactants, and as intermediates for sulfonamide drugs . Differentiation: Sulfonic acids are stronger acids than sulfonohydrazides and lack the hydrazine moiety, limiting their utility in condensation reactions.

1-Naphthylamine-7-sulfonic Acid

Structure : Combines a sulfonic acid group with an amine substituent on the naphthalene ring.
Key Properties :

  • Applications: Key intermediate in azo dye synthesis; cited in industrial chemical dictionaries . Differentiation: The amine group enables diazotization reactions, a pathway less accessible to sulfonohydrazides.

Structural and Functional Comparison Table

Compound Functional Group Molecular Weight (g/mol) Key Applications Distinctive Feature
This compound –SO₂–NH–NH₂ ~232 (estimated) Pharmaceutical intermediates Sulfonyl hydrazide reactivity
1-Naphthhydrazide –CONH–NH₂ 186.2 Antioxidant derivatives Carboxylic hydrazide
5-(Dimethylamino)-1-naphthalenesulfonohydrazide –SO₂–NH–NH₂, –N(CH₃)₂ ~280 Biochemical probes Electron-donating substituent
1-Naphthaleneacetic Acid –COOH 202.2 Plant growth regulation Carboxylic acid functionality
Naphthalene-1-sulfonic Acid –SO₃H 208.24 (anhydrous) Dye manufacturing Strong acidity, crystalline solid

Research Findings and Limitations

  • Synthetic Pathways: Hydrazide derivatives (e.g., 1-naphthhydrazide) are synthesized via condensation of aldehydes with hydrazines , while sulfonohydrazides require sulfonyl chloride precursors .
  • For example, Tanimoto similarity >0.85 only yields a 30% chance of matching activity .

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